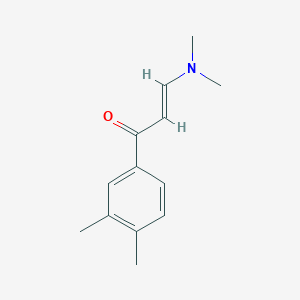

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Description

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-5-6-12(9-11(10)2)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLJLNGZUQJZCR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be achieved through several methods. One common approach involves the condensation of 3,4-dimethylbenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds via the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the desired enone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction of the enone can lead to the formation of saturated ketones or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted enones or amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is employed to prepare more complex molecules, including heterocycles and pharmaceutical intermediates. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Recent studies have highlighted the biological activity of (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, particularly its anticancer properties. It has demonstrated significant antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.45 |

| A549 | 0.43 |

| HT-29 | 0.30 |

These values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in HeLa, A549, and HT-29 cells at low micromolar concentrations. The study suggested that the compound's unique structural features contribute to its potent anticancer activity .

Case Study 2: Organic Synthesis Applications

In another study focusing on organic synthesis, researchers utilized this compound as a key intermediate for synthesizing various heterocyclic compounds. The versatility of this compound allowed for the creation of new derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s enone moiety can participate in Michael addition reactions, while the dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Lacks the methyl groups on the phenyl ring.

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Has a single methyl group on the phenyl ring.

Uniqueness: The presence of two methyl groups on the phenyl ring of (2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Biological Activity

(2E)-3-(dimethylamino)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as a dimethylamino enone, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : C₁₃H₁₇NO

- Molecular Weight : 203.28 g/mol

- CAS Number : 72851-83-3

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethylbenzaldehyde with dimethylamine in the presence of a base. This reaction can be represented as follows:

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets. Its enone structure allows it to participate in Michael addition reactions, which can modify biological molecules and pathways. This interaction may lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown activity against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.45 |

| A549 | 0.43 |

| HT-29 | 0.30 |

These values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .

Mechanistic Studies

In vitro studies have indicated that this compound can induce apoptosis in cancer cells through intrinsic pathways. It has been shown to block cells in the G2/M phase of the cell cycle and activate caspase-9, which is crucial for the apoptotic process .

Study 1: In Vitro Antiproliferative Activity

A comprehensive screening of this compound against a panel of human cancer cell lines revealed that it was significantly more potent than established chemotherapeutics like CA-4 in several cases. The study highlighted that modifications to the compound's structure could enhance or diminish its biological activity.

Study 2: Structural Activity Relationship (SAR)

Research into the structure-activity relationship indicated that variations in substituents on the phenyl ring significantly impacted the compound's potency. For example, moving a methyl group from the para to the meta position resulted in a drastic reduction in antiproliferative activity—demonstrating the importance of molecular configuration in drug design .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in organic synthesis and medicinal chemistry. Its potential applications include:

- Development of new anticancer agents.

- Exploration as an anti-inflammatory compound.

- Use as a building block for synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.